molecular formula C6H11N3O B2976585 (4-isopropyl-4H-1,2,4-triazol-3-yl)methanol CAS No. 1370592-68-9

(4-isopropyl-4H-1,2,4-triazol-3-yl)methanol

Cat. No.: B2976585
CAS No.: 1370592-68-9
M. Wt: 141.174
InChI Key: BEMLGBYLMKCOBL-UHFFFAOYSA-N
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Description

(4-isopropyl-4H-1,2,4-triazol-3-yl)methanol is a chemical compound with the molecular formula C6H11N3O It features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-isopropyl-4H-1,2,4-triazol-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of isopropylamine with hydrazine derivatives, followed by cyclization with formic acid or its derivatives . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-isopropyl-4H-1,2,4-triazol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields aldehydes or ketones, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    (4-methyl-4H-1,2,4-triazol-3-yl)methanol: Similar structure but with a methyl group instead of an isopropyl group.

    (4-ethyl-4H-1,2,4-triazol-3-yl)methanol: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

(4-isopropyl-4H-1,2,4-triazol-3-yl)methanol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can provide steric hindrance and affect the compound’s interaction with biological targets, potentially leading to different pharmacological properties compared to its methyl and ethyl analogs .

Properties

IUPAC Name

(4-propan-2-yl-1,2,4-triazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-5(2)9-4-7-8-6(9)3-10/h4-5,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMLGBYLMKCOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NN=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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